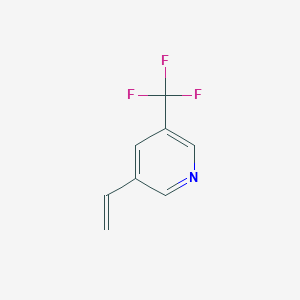

3-(Trifluoromethyl)-5-vinylpyridine

Description

BenchChem offers high-quality 3-(Trifluoromethyl)-5-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)-5-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1147939-23-8 |

|---|---|

Molecular Formula |

C8H6F3N |

Molecular Weight |

173.13 g/mol |

IUPAC Name |

3-ethenyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-6-3-7(5-12-4-6)8(9,10)11/h2-5H,1H2 |

InChI Key |

POISTXCWVJGXPG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CN=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Isomeric Analysis of 5-vinyl-3-(trifluoromethyl)pyridine for Pharmaceutical Applications

Introduction & Significance

In the landscape of modern drug discovery, the precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. Heterocyclic compounds, particularly substituted pyridines, are prevalent scaffolds in medicinal chemistry. 5-vinyl-3-(trifluoromethyl)pyridine represents a molecule of significant interest, combining the reactive vinyl moiety, a versatile synthetic handle, with the metabolism-blocking and electronically-modulating trifluoromethyl group.[1] The presence of these functional groups makes it a valuable, albeit complex, building block.

The isomeric purity of such a molecule is not an academic exercise; it is a critical quality attribute. Different isomers, particularly constitutional (positional) isomers, can exhibit vastly different pharmacological activities, toxicity profiles, and pharmacokinetic properties. An unintended isomer present as an impurity can lead to failed clinical trials or adverse patient outcomes. Therefore, a robust, validated analytical strategy to ensure isomeric purity is paramount.

This guide provides a comprehensive framework for the separation, identification, and quantification of potential isomers of 5-vinyl-3-(trifluoromethyl)pyridine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice.

Profile of Potential Isomers

The synthetic routes to multi-substituted pyridines can often yield a mixture of constitutional isomers.[2][3][4] Understanding the likely isomeric impurities is the first step in developing a specific analytical method. For 5-vinyl-3-(trifluoromethyl)pyridine, the primary concern is the formation of other constitutional isomers where the vinyl and trifluoromethyl groups are located at different positions on the pyridine ring.

| Isomer Name | Structure | Key Differentiating Features |

| 5-vinyl-3-(trifluoromethyl)pyridine (Target) | c1(C=C)cc(cn(c1)C(F)(F)F) | Meta-relationship between the two substituents. Unique proton and carbon chemical shifts and coupling patterns in NMR. |

| 2-vinyl-4-(trifluoromethyl)pyridine | c1(C=C)ncc(cc1)C(F)(F)F | Ortho/para relationship. Different fragmentation in MS and distinct NMR spectrum. |

| 2-vinyl-5-(trifluoromethyl)pyridine | c1(C=C)nccc(c1)C(F)(F)F | Ortho/meta relationship. Unique NMR and MS profiles. |

| 4-vinyl-2-(trifluoromethyl)pyridine | c1c(C=C)cnc(c1)C(F)(F)F | Para/ortho relationship. Symmetrical considerations may influence NMR spectra. |

| ... (other permutations) | ... | Each isomer will have a unique spectroscopic and chromatographic profile. |

Note: This table is not exhaustive but represents the most probable positional isomers based on common pyridine synthesis reactions.

Analytical Strategy: A Multi-modal Approach

No single technique can definitively separate, identify, and quantify all potential isomers with the required level of confidence for pharmaceutical applications. A multi-modal strategy, leveraging the strengths of both chromatography and spectroscopy, is essential. This workflow ensures both separation of isomers and unambiguous structural confirmation.

Caption: Overall analytical workflow for isomeric analysis.

Chromatographic Separation Techniques

The cornerstone of isomeric analysis is achieving baseline separation. The choice of chromatography depends on the physicochemical properties of the isomers, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Initial Screening

Rationale: GC is an excellent first-pass technique for relatively volatile and thermally stable molecules like substituted pyridines.[5] The high efficiency of capillary GC columns can often resolve closely related isomers. Coupling with a mass spectrometer provides immediate mass information and fragmentation patterns, which serve as a "fingerprint" for each isomer, aiding in preliminary identification.[6][7][8]

Experimental Protocol: GC-MS Screening

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column.

-

GC Conditions:

-

Column: Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/Splitless, 250 °C, Split ratio 20:1.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Compare the retention times and mass fragmentation patterns of all observed peaks. Positional isomers will have the same molecular ion but will often exhibit different relative abundances of fragment ions.

High-Performance Liquid Chromatography (HPLC) for Quantification

Rationale: HPLC is the workhorse for purity analysis and quantification in the pharmaceutical industry due to its robustness, versatility, and high precision.[9] For trifluoromethylated aromatic compounds, columns with alternative selectivities (e.g., PFP - pentafluorophenyl) can provide enhanced separation by leveraging dipole-dipole and π-π interactions that differ between isomers.[10]

Experimental Protocol: HPLC-UV Quantitative Method

-

Sample Preparation: Accurately weigh and dissolve the sample in mobile phase to a final concentration of ~0.5 mg/mL.

-

Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

HPLC Conditions:

-

Column: PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm). A standard C18 column should also be screened.

-

Mobile Phase: Isocratic or gradient elution. Start with a 50:50 mixture of Acetonitrile and Water (with 0.1% Formic Acid). Optimize the ratio to achieve baseline separation (≥1.5) for all isomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm or at the λmax of the parent compound.

-

-

Quantification: Use an area percent normalization method for a purity assay, assuming all isomers have a similar response factor. For accurate impurity quantification, a reference standard for the specific isomer is required.

Spectroscopic Identification and Structural Elucidation

While chromatography separates the isomers, spectroscopy provides the definitive structural proof.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, the fragmentation patterns of constitutional isomers are often distinct. In LC-MS, soft ionization techniques like Electrospray Ionization (ESI) will primarily yield the protonated molecular ion [M+H]+. Tandem MS (MS/MS) can then be used to induce fragmentation, providing structural information to differentiate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of isomers. A full suite of experiments (1H, 13C, and 19F NMR) is required.[11][12][13]

-

¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between the protons on the pyridine ring are diagnostic. The substitution pattern dictates the number of protons and their splitting patterns (e.g., doublet, triplet, doublet of doublets). The vinyl group protons will also show characteristic shifts and couplings.

-

¹³C NMR: Provides the number of unique carbon environments, which can differ between isomers.

-

¹⁹F NMR: This is a particularly powerful probe for this molecule.[14][15] The trifluoromethyl group gives a strong, simple signal (usually a singlet unless coupled to nearby protons). The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, making it a superb tool for distinguishing positional isomers.[16][17][18]

Caption: Logic flow for NMR-based structure elucidation.

Method Validation for Regulatory Compliance

For use in a drug development setting, the developed analytical method (primarily the quantitative HPLC method) must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20][21] Validation demonstrates that the method is reliable and fit for its intended purpose.

Key validation parameters include:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity analysis (DAD), baseline resolution from known impurities. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for the API. |

| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small variations. | No significant change in results with varied parameters (e.g., pH, flow rate). |

This table is a summary. Refer to the full ICH Q2(R1) guideline for detailed requirements.[22]

Conclusion

The isomeric analysis of 5-vinyl-3-(trifluoromethyl)pyridine demands a rigorous, multi-faceted approach. A strategy built on the orthogonal separation power of chromatography (GC and HPLC) and the definitive identification capabilities of spectroscopy (MS and NMR) provides the highest degree of confidence. Initial screening by GC-MS allows for rapid identification of potential isomers, guiding the development of a robust, quantitative HPLC method. Final, unambiguous structural confirmation rests on a complete NMR analysis, with ¹⁹F NMR serving as a particularly decisive tool. By following this framework and adhering to the principles of analytical method validation, researchers and drug developers can ensure the isomeric purity, and thus the safety and quality, of this important pharmaceutical building block.

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

-

PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Available from: [Link]

-

ResearchGate. HPLC analysis of the products of C 20 H 10 trifluoromethylation. Available from: [Link]

-

Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

-

Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Available from: [Link]

-

PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]

-

Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

ChemRxiv. High-Resolution Photoelectron Spectroscopy of the Pyridinide Isomers. Available from: [Link]

-

Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis. Available from: [Link]

-

Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

-

PubMed. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

-

ResearchGate. HPLC analysis of the [18F]trifluoromethylation reaction. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]

-

National Center for Biotechnology Information. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]

-

Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available from: [Link]

-

National Center for Biotechnology Information. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available from: [Link]

-

National Center for Biotechnology Information. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Available from: [Link]

-

MDPI. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N’-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jeolusa.com [jeolusa.com]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. jordilabs.com [jordilabs.com]

- 21. fda.gov [fda.gov]

- 22. ICH Official web site : ICH [ich.org]

Methodological & Application

Polymerization techniques for 3-(Trifluoromethyl)-5-vinylpyridine monomers

Application Note: Advanced Polymerization Protocols for 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP)

Introduction: The Fluorinated Pyridine Challenge

The monomer 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP) represents a unique class of functional building blocks. It combines the pH-responsiveness of the pyridine ring with the lipophobicity and chemical resistance of the trifluoromethyl (

Why this matters:

-

Electronic Deactivation: The

group is strongly electron-withdrawing ( -

Catalyst Poisoning: The pyridine nitrogen is a Lewis base (

due to -

Solubility Profile: The fluorinated moiety renders the resulting polymer hydrophobic and potentially insoluble in standard aqueous buffers, necessitating specific organic solvent protocols.

This guide outlines two robust methodologies: RAFT (Recommended for versatility) and ICAR ATRP (Recommended for complex architectures), specifically optimized for TFMVP.

Pre-Polymerization: Monomer Purification

Critical Step: Commercial TFMVP is stabilized with polymerization inhibitors (typically 4-tert-butylcatechol or hydroquinone). Failure to remove these results in unpredictable induction periods and broad dispersity (

Protocol:

-

Basic Alumina Column: Pass the liquid monomer through a short column of basic alumina (Brockmann Grade I). The alumina traps the acidic phenolic inhibitors.

-

Ratio: 5 g Alumina per 10 g Monomer.

-

Solvent: None (Neat) or minimal Dichloromethane (DCM) if viscosity is high.

-

-

Degassing: Collect the purified monomer and immediately sparge with dry Nitrogen (

) for 15 minutes. -

Storage: Use immediately or store at -20°C under Argon.

Method A: RAFT Polymerization (The Gold Standard)

Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for TFMVP because it relies on organic Chain Transfer Agents (CTAs) rather than metal catalysts, bypassing the issue of pyridine-metal coordination.

Mechanism Selection

-

CTA Choice: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB) .

-

Reasoning: TFMVP is a "More Activated Monomer" (MAM) similar to styrene. Dithiobenzoates provide the high transfer coefficients (

) required for control. Trithiocarbonates are a valid, lower-odor alternative.

-

-

Solvent: 1,4-Dioxane or DMF. (Avoid alcohols due to potential transesterification if using ester-based CTAs, though less relevant here).

Experimental Protocol

| Component | Role | Molar Eq.[1][2][3][4][5][6][7] | Mass/Vol (Example) |

| TFMVP | Monomer | 200 | 2.00 g |

| CPADB | CTA | 1 | 15.0 mg |

| AIBN | Initiator | 0.2 | 1.7 mg |

| 1,4-Dioxane | Solvent | N/A | 2.0 mL (50% w/v) |

Step-by-Step Workflow:

-

Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve CPADB and AIBN in 1,4-Dioxane. Add the purified TFMVP monomer.

-

Degas: Perform three Freeze-Pump-Thaw (FPT) cycles.

-

Freeze: Liquid

(10 min). -

Pump: Vacuum < 100 mTorr (15 min).

-

Thaw: Warm water bath (until liquid).

-

Backfill: High-purity Nitrogen.

-

-

Polymerize: Immerse the sealed tube in a thermostated oil bath at 70°C .

-

Time: 12–24 hours (Target conversion < 80% to preserve "livingness").

-

-

Quench: Plunge tube into liquid nitrogen and expose to air.

-

Purification:

-

Dilute with minimal THF.

-

Precipitate dropwise into cold Hexane (TFMVP polymer is likely insoluble in aliphatic hydrocarbons).

-

Filter and dry under vacuum at 40°C for 24h.

-

Method B: ICAR ATRP (High Precision)

If RAFT is unsuitable (e.g., sulfur intolerance in end-application), Initiators for Continuous Activator Regeneration (ICAR) ATRP is required. Standard ATRP fails because the pyridine ring competes with the ligand for the Copper (Cu) catalyst.

Key Modification: Use a strongly binding ligand (Me6TREN ) and low ppm Cu loading to minimize coordination errors.

Catalytic System

-

Ligand: Tris[2-(dimethylamino)ethyl]amine (Me6TREN ).[3]

-

Catalyst:

(added as the deactivator, reduced in situ). -

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Reducing Agent: AIBN (Thermal radical source to regenerate Cu(I)).

Experimental Protocol

| Component | Role | Molar Eq.[1][2][3][4][5][6][7] |

| TFMVP | Monomer | 100 |

| EBiB | Initiator | 1 |

| Catalyst Precursor | 0.05 (500 ppm) | |

| Me6TREN | Ligand | 0.1 |

| AIBN | Radical Source | 0.05 |

| Anisole | Solvent | 50% v/v |

Procedure:

-

Stock Solution: Prepare a stock solution of

/Me6TREN in DMF (complex forms immediately, turning green/blue). -

Mixing: Add Monomer, EBiB, AIBN, and Catalyst solution to the Schlenk flask.

-

Degas: Nitrogen sparge for 30 mins (FPT is preferred but sparging is acceptable for ICAR).

-

Reaction: Heat to 65°C . The AIBN generates radicals which reduce

to active -

Stop Condition: Terminate at ~60% conversion to avoid high viscosity trapping the catalyst.

Visualization of Workflows

Figure 1: Decision Matrix & RAFT Workflow

Caption: Optimized workflow for TFMVP polymerization. RAFT is the primary recommendation due to robustness against pyridine-metal coordination.

Characterization & Analytics

Due to the fluorinated nature of TFMVP, standard characterization requires adjustment.

A. Nuclear Magnetic Resonance (NMR)

-

NMR: Broadening of peaks is expected. Key diagnostic signals:

-

Pyridine aromatic protons:

7.5–8.5 ppm. -

Backbone (

):

-

-

NMR: The most reliable method for purity and conversion.

-

Monomer

: Sharp singlet. -

Polymer

: Broadened/shifted peak. Integration of these two allows precise conversion calculation without overlap from solvent peaks.

-

B. Gel Permeation Chromatography (GPC/SEC)

-

Problem: Vinylpyridine polymers stick to standard PS/DVB columns due to interaction with residual silanols or packing material.

-

Solution: Use DMF + 0.05M LiBr as the eluent. The Lithium salt shields the dipole interactions.

-

Standards: Calibrate against Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) standards. Note that hydrodynamic volume will differ; report as "Apparent

".

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6][8][9] Australian Journal of Chemistry, 58(6), 379–410. Link

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

-

Convertine, A. J., et al. (2009). Direct Synthesis of Thermally Responsive Poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) Diblock Copolymers via RAFT Polymerization. Macromolecules, 42(7), 2329–2338. Link

-

Boyer, C., et al. (2011). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 116(3), 1478–1558. Link

-

Kavitha, A. A., & Singha, N. K. (2009). Synthesis of Fluorinated Copolymers by RAFT Polymerization. Macromolecules, 42(5), 1591–1599. Link

Sources

- 1. polymersource.ca [polymersource.ca]

- 2. researchgate.net [researchgate.net]

- 3. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization [mdpi.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Heck Reaction: Functionalization of 3-(Trifluoromethyl)pyridine

Introduction: The Strategic Importance of Functionalized Trifluoromethylpyridines

The 3-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl (-CF₃) group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, the development of robust and versatile methods for the functionalization of this heterocyclic core is of paramount importance for the rapid generation of novel molecular entities in drug discovery and development.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds.[2][3] This application note provides a comprehensive guide to the parameters and protocols for the successful Heck functionalization of 3-halo-5-(trifluoromethyl)pyridines, addressing the unique challenges posed by this electron-deficient heterocyclic system.

Core Principles and Mechanistic Considerations

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-(trifluoromethyl)pyridine.

-

Olefin Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[4]

The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group makes the 3-halo-5-(trifluoromethyl)pyridine substrate particularly challenging. These electronic effects can influence the rate of oxidative addition and the stability of the organopalladium intermediates.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Critical Parameters for Success: A Deep Dive

The successful execution of a Heck reaction on 3-halo-5-(trifluoromethyl)pyridine hinges on the careful selection and optimization of several key parameters.

Choice of Palladium Precatalyst and Ligand

The combination of the palladium source and the ancillary ligand is the most critical factor in achieving high catalytic activity and stability.

-

Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pd(OAc)₂ is often preferred due to its air stability and facile in situ reduction to the active Pd(0) species.[4]

-

Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.

-

Buchwald-type biaryl phosphines: Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging cross-coupling reactions. Their steric bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.

-

Triphenylphosphine (PPh₃): While a standard ligand for many Heck reactions, it may be less effective for this challenging substrate and can lead to catalyst decomposition at higher temperatures.

-

The Role of the Base

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact reaction rates and yields.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used. Their solid-liquid biphasic nature can sometimes lead to more controlled reactions.

-

Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed. However, with electron-deficient pyridines, the potential for nucleophilic attack by the amine on the pyridine ring should be considered.

-

Hindered Amine Bases: For particularly challenging substrates, more sterically hindered and less nucleophilic bases like N-cyclohexyl-N-methylcyclohexylamine can be beneficial.

Solvent Selection

The solvent must be able to dissolve the reactants and maintain the catalyst in an active state, often at elevated temperatures.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

-

Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be used, sometimes in combination with a co-solvent.

-

Aqueous Systems: In some cases, phosphine-free Heck reactions can be performed in water, offering a greener alternative.[5]

Reaction Temperature and Time

Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-140 °C. The optimal temperature will depend on the specific catalyst system and the reactivity of the substrates. Reaction times can vary from a few hours to 24 hours. Microwave irradiation can be a valuable tool to significantly reduce reaction times, as demonstrated in similar couplings.[6]

Data Presentation: Parameter Optimization

The following table summarizes key parameters and their typical ranges for the Heck functionalization of 3-halo-5-(trifluoromethyl)pyridine.

| Parameter | Recommended Options | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable and readily form the active Pd(0) species. |

| Ligand | XPhos, SPhos, P(tBu)₃, NHCs | Bulky, electron-rich ligands facilitate oxidative addition with electron-deficient substrates. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Regenerates the Pd(0) catalyst; inorganic bases are often a good starting point. |

| Solvent | DMF, DMAc, NMP, Dioxane | High-boiling polar aprotic solvents maintain catalyst activity and substrate solubility. |

| Temperature | 80 - 140 °C | Higher temperatures are often required for these challenging substrates. |

| Reactant Ratio | 1.0 : 1.2 - 1.5 (Aryl Halide : Alkene) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide. |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for initial optimization and difficult couplings. |

Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Heck coupling of 3-bromo-5-(trifluoromethyl)pyridine with n-butyl acrylate.

Materials:

-

3-bromo-5-(trifluoromethyl)pyridine

-

n-butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

-

Add K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (e.g., 5 mL) via syringe.

-

Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

-

Add 3-bromo-5-(trifluoromethyl)pyridine (e.g., 1.0 mmol, 1.0 equiv) followed by n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv) via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

Encountering challenges is a common aspect of optimizing cross-coupling reactions. Here are some insights for troubleshooting the Heck functionalization of 3-(trifluoromethyl)pyridine.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent | - Screen different ligands (e.g., SPhos, P(tBu)₃).- Increase the reaction temperature in increments.- Switch to a different base (e.g., Cs₂CO₃) or solvent (e.g., DMAc). |

| Formation of Palladium Black | - Catalyst decomposition | - Ensure the reaction is under a strictly inert atmosphere.- Use a higher ligand-to-palladium ratio.- Consider a more robust ligand (e.g., an NHC). |

| Side Product Formation | - Alkene isomerization- Homocoupling of the aryl halide | - Add a halide salt (e.g., LiCl) to suppress isomerization.- Optimize the reaction temperature and time to minimize side reactions. |

Conclusion

The Heck reaction is a powerful and versatile tool for the functionalization of the medicinally important 3-(trifluoromethyl)pyridine core. While the electron-deficient nature of this substrate presents unique challenges, a systematic approach to the optimization of catalyst, ligand, base, and solvent can lead to high-yielding and robust protocols. The insights and procedures detailed in this application note provide a solid foundation for researchers and drug development professionals to successfully employ the Heck reaction in their synthetic endeavors.

References

-

Troubleshooting a difficult Heck reaction - Reddit. (2024). Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - National Institutes of Health. (2013). Available at: [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - Beilstein Journals. (2017). Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (2018). Available at: [Link]

-

The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed. (2010). Available at: [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - National Library of Medicine. (2023). Available at: [Link]

Sources

- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Fluorinated Pyridine Polymers Using Vinyl Precursors

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of fluorinated pyridine polymers. It details two distinct, field-proven protocols: Block Copolymerization via RAFT (for self-assembling nanostructures) and Post-Polymerization Quaternization (for ionic fluorinated surfaces).

Introduction & Strategic Rationale

Fluorinated pyridine polymers represent a critical class of functional materials at the intersection of hydrophobicity and stimuli-responsiveness . The pyridine ring provides pH-sensitivity and coordination sites for metal ions or drugs, while fluorinated segments introduce low surface energy, chemical resistance, and unique self-assembly phases (e.g., fluorous micellization).

This guide addresses two primary synthetic challenges:

-

Controlled Architecture: synthesizing amphiphilic block copolymers (e.g., for drug encapsulation) using Reversible Addition-Fragmentation chain Transfer (RAFT).

-

Direct Functionalization: converting standard poly(vinylpyridine) into fluorinated polyelectrolytes via quantitative quaternization (e.g., for antimicrobial membranes).

Materials & Precursor Selection[1][2][3]

Selection of the vinyl precursor governs the polymerization mechanism.

| Precursor Class | Specific Monomer | Application | Polymerization Method |

| Vinylpyridine (Basic) | 4-Vinylpyridine (4VP) | pH-responsive blocks, H-bonding | RAFT, ATRP, FRP |

| Fluorinated Methacrylate | 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Hydrophobic/Fluorous block | RAFT, ATRP |

| Fluorinated Styrenic | 2,3,4,5,6-Pentafluorostyrene (PFS) | Low dielectric, π-π stacking | RAFT, NMP |

| Fluoroalkyl Halide | 2,2,2-Trifluoroethyl iodide | Post-polymerization quaternization | Nucleophilic Substitution |

Expert Insight: Commercial 4VP usually contains polymerization inhibitors (e.g., TBC). These must be removed via basic alumina column chromatography or vacuum distillation immediately prior to use to ensure reproducible kinetics.

Protocol A: Synthesis of Fluorinated Block Copolymers via RAFT

Target Material: Poly(2,2,2-trifluoroethyl methacrylate)-block-Poly(4-vinylpyridine) (PTFEMA-b-P4VP)

This protocol uses a "Macro-CTA" approach.[1] We first synthesize the fluorinated block (PTFEMA) to serve as the Chain Transfer Agent (CTA) for the second block (4VP). This order is preferred because methacrylates typically have higher propagation rate constants (

Experimental Workflow Diagram

Figure 1: Sequential RAFT polymerization workflow for synthesizing fluorinated block copolymers.

Detailed Methodology

Step 1: Synthesis of PTFEMA Macro-CTA

-

Stoichiometry: Target a Degree of Polymerization (DP) of 50.

-

Molar Ratio: [TFEMA] : [CTA] : [AIBN] = 50 : 1 : 0.2.

-

Note: A low initiator concentration minimizes "dead" chains.

-

-

Setup: In a Schlenk tube, dissolve TFEMA (2.0 g, 11.9 mmol), CTA (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB) (52 mg, 0.24 mmol), and AIBN (7.8 mg, 0.048 mmol) in 1,4-dioxane (2.0 mL).

-

Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen (critical for RAFT). Backfill with Nitrogen.[1][2][3]

-

Polymerization: Immerse in a preheated oil bath at 70°C for 18–24 hours.

-

Purification: Quench by cooling to 0°C. Precipitate dropwise into excess cold hexane. Filter and dry under vacuum.[2]

-

Validation: Check

H NMR for disappearance of vinyl protons (5.6, 6.1 ppm) and appearance of polymer backbone signals.

-

Step 2: Chain Extension with 4-Vinylpyridine

-

Stoichiometry: Target a 4VP block length of 100 units.

-

Ratio: [4VP] : [PTFEMA-Macro-CTA] : [AIBN] = 100 : 1 : 0.2.

-

-

Setup: Dissolve the purified PTFEMA-Macro-CTA and 4VP monomer in DMF (Dimethylformamide). DMF is chosen for its solvency of both blocks.

-

Polymerization: Degas (freeze-pump-thaw) and heat to 70°C for 24 hours.

-

Isolation: Precipitate the diblock copolymer into diethyl ether. The fluorinated block is soluble in ether, but the diblock will precipitate if the 4VP segment is sufficiently long.

-

Characterization:

-

GPC: Observe a shift to lower elution volume (higher MW) compared to the Macro-CTA.

-

Solubility Test: The product should form micelles in methanol (selective solvent for P4VP) or chloroform (selective for PTFEMA).

-

Protocol B: Post-Polymerization Fluorination (Quaternization)

Target Material: Poly(N-(2,2,2-trifluoroethyl)-4-vinylpyridinium iodide)

This route is ideal for creating antimicrobial surfaces or anion-exchange membranes . It converts the neutral pyridine nitrogen into a cationic, fluorinated center.

Reaction Mechanism

Figure 2: Mechanism of post-polymerization quaternization.

Detailed Methodology

-

Pre-Polymer Synthesis: Synthesize or purchase Poly(4-vinylpyridine) (P4VP). (MW ~50,000 g/mol is standard).

-

Solvent System: Dissolve P4VP (1.0 g, ~9.5 mmol repeating units) in a mixture of Nitromethane:Methanol (10:1 v/v) .

-

Why? Nitromethane has a high dielectric constant which stabilizes the transition state of the quaternization reaction (Menschutkin reaction).

-

-

Reagent Addition: Add 2,2,2-trifluoroethyl iodide in excess (1.5 equivalents, ~14.25 mmol).

-

Safety Note: Alkyl iodides are alkylating agents. Use a fume hood.

-

-

Reaction: Reflux at 60°C for 48 hours under inert atmosphere. The solution typically turns from clear to yellow/orange.

-

Purification:

-

Precipitate the polymer into ethyl acetate (removes unreacted iodide).

-

Redissolve in methanol and dialyze against water if high purity is required for biological assays.

-

-

Quantification of Fluorination:

-

Use

H NMR in DMSO- -

Compare the integral of the pyridine ring protons (

-protons shift downfield from ~8.2 ppm to ~8.8 ppm upon quaternization) to the new

-

Summary of Characterization Parameters

| Technique | Parameter | Expected Result (Protocol A) | Expected Result (Protocol B) |

| Composition | Distinct peaks for | Downfield shift of Pyridine peaks; new | |

| Fluorine Content | Single peak ~ -74 ppm (trifluoro group). | Single peak ~ -70 to -72 ppm. | |

| GPC (SEC) | Molecular Weight | Monomodal distribution; PDI < 1.2 (Controlled). | Not recommended (cationic polymers stick to columns). |

| DSC | Thermal Transitions | Two | Single, high |

References

-

RAFT Polymerization of Fluorinated Block Copolymers

-

Poly(vinylpyridine)

-

Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules (ACS). Link

-

-

Quaternization Protocols

-

Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Applied Polymer Science. Link

-

-

General Fluorinated Polymer Applications

Sources

Application Note: Selective Catalytic Hydrogenation of 3-(Trifluoromethyl)-5-vinylpyridine

Executive Summary

This guide details the protocol for the selective catalytic hydrogenation of 3-(Trifluoromethyl)-5-vinylpyridine to 3-(Trifluoromethyl)-5-ethylpyridine .

The transformation presents a classic chemo-selectivity challenge in heterocyclic chemistry: reducing an exocyclic alkene (vinyl group) without reducing the electron-deficient heteroaromatic ring (pyridine) or hydrogenolyzing the labile C-F bonds (trifluoromethyl group).

Key Takeaway: The use of Palladium on Carbon (Pd/C) under mild neutral conditions is the superior method for this transformation. Unlike Platinum (Pt) or Rhodium (Rh) catalysts, which are prone to reducing the pyridine ring, Pd/C maintains high selectivity for the alkene.

Mechanistic Insights & Catalyst Selection

The Selectivity Challenge

The substrate contains three reducible functionalities:

-

Vinyl Group (Alkene): The target for reduction.

-

Pyridine Ring: Susceptible to reduction to piperidine, especially under acidic conditions or with Pt/Rh catalysts.

-

Trifluoromethyl Group (Ar-CF

): Generally stable, but susceptible to hydrodefluorination under forcing conditions or with specific radical mechanisms.

Why Palladium (Pd/C)?

-

Alkene Preference: Palladium exhibits a high affinity for soft

-systems (alkenes/alkynes). The rate of alkene hydrogenation over Pd is orders of magnitude faster than the hydrogenation of the pyridine ring, provided the ring is not activated by protonation. -

Ring Preservation: Unlike Platinum (IV) oxide (Adams' catalyst), which is the gold standard for reducing pyridines to piperidines (often in acetic acid), Palladium is poor at reducing unactivated pyridine rings at low pressures.

-

Poisoning Mitigation: Pyridines can coordinate to the metal surface via the nitrogen lone pair, potentially "poisoning" the catalyst. However, for 3,5-disubstituted pyridines, the steric bulk and the electron-withdrawing nature of the CF

group reduce the basicity of the nitrogen, mitigating strong adsorption/poisoning compared to unsubstituted pyridine.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the targeted selectivity window.

Figure 1: Chemoselectivity landscape. The green path represents the optimized protocol.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 3-(Trifluoromethyl)-5-vinylpyridine (>95% purity).

-

Catalyst: 10% Pd/C (wet support, typically 50% H2O). Note: Wet catalyst is safer and reduces ignition risk.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous grade preferred but not strictly required.

-

Hydrogen Source: Hydrogen balloon (approx. 1 atm).

-

Equipment: 3-neck round bottom flask, magnetic stirrer, vacuum/gas manifold (Sch

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Trifluoromethyl)-5-vinylpyridine Intermediates

Case ID: PUR-TFVP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification and handling of 3-(Trifluoromethyl)-5-vinylpyridine (and its close analogs). This intermediate presents a dual challenge: the chemical instability of the vinyl group (prone to radical polymerization and oxidation) and the physicochemical properties of the pyridine ring (basic nitrogen causing chromatographic tailing, electron-deficient ring affecting solubility).

Successful isolation requires a "Stabilize-then-Purify" approach. The protocols below prioritize yield preservation and high-purity isolation suitable for downstream GMP or late-stage synthesis.

Module 1: Stabilization (The Critical First Step)

The Issue: Vinyl pyridines are notorious for spontaneous polymerization, often triggered by heat, light, or trace peroxides. The trifluoromethyl group adds lipophilicity but does not significantly stabilize the vinyl moiety.

Immediate Action: Upon reaction completion (e.g., after Heck coupling or Wittig olefination), you must introduce a radical inhibitor before any concentration step.

Recommended Inhibitors

| Inhibitor | Concentration | Usage Context | Removal Method |

| BHT (Butylated hydroxytoluene) | 50–200 ppm | General workup & rotary evaporation. | Chromatography or recrystallization. |

| 4-tert-Butylcatechol (TBC) | 100–500 ppm | Distillation (high boiling). | Caustic wash (NaOH) or alumina plug. |

| Hydroquinone | 500–1000 ppm | Long-term bulk storage. | Aqueous extraction. |

Workflow: Quench & Stabilize

-

Quench: Cool reaction mixture to <10°C.

-

Inhibit: Add BHT (100 ppm relative to expected product mass) directly to the organic layer during extraction.

-

Evaporate: Never exceed 35°C bath temperature during rotary evaporation. Do not distill to dryness unless necessary; keep as a concentrated oil if moving immediately to chromatography.

Module 2: Chromatographic Purification

The Issue: "Streaking" or "tailing." The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (

The Solution: Deactivate the silica surface using a competing base.

Protocol: TEA-Buffered Silica Chromatography

Materials:

Step-by-Step Procedure:

-

Pre-treatment: Prepare your mobile phase (e.g., 10% EtOAc in Hexanes) and add 1% v/v Triethylamine .

-

Slurry Packing: Slurry the silica in this TEA-containing solvent. Allow it to stand for 15 minutes. This neutralizes acidic sites.

-

Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-solvent.

-

Loading: Load the crude oil (dissolved in minimum mobile phase).

-

Elution: Run the gradient.

-

Note: The

group makes this molecule significantly less polar than non-fluorinated vinyl pyridine. It will elute faster (higher

-

-

Post-Run: Evaporate fractions at <35°C. Re-add 50 ppm BHT to the pooled fractions before final concentration.

Visualization: Chromatography Decision Logic

Caption: Decision matrix for selecting the appropriate stationary phase based on impurity profile.

Module 3: Heavy Metal Removal (Pd Scavenging)

The Issue: If synthesized via Heck or Suzuki coupling, Palladium (Pd) often coordinates to the pyridine nitrogen, making it difficult to remove via simple chromatography.

The Solution: Chemical scavenging using thiol-functionalized silica. This is superior to extraction for this lipophilic intermediate.

Protocol: Batch Scavenging

-

Dissolution: Dissolve the crude intermediate in THF or Ethyl Acetate (10 mL/g).

-

Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure® TU (thiourea) resin.

-

Loading: Usually 3–4 equivalents relative to the Pd content (or 10–20 wt% of the crude mass if Pd content is unknown).

-

-

Incubation: Stir gently at room temperature for 4–12 hours.

-

Warning: Do not heat significantly, as this risks polymerization.

-

-

Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the resin.

-

Analysis: Check Pd levels via ICP-MS if GMP compliance is required.

Module 4: Storage & Stability

Once purified, the clock starts ticking again.

-

Temperature: Store at -20°C .

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass (light protection).

-

Stabilizer: If storing for >1 week, ensure 50–100 ppm BHT is present.

Frequently Asked Questions (FAQ)

Q1: Can I use acid-base extraction to purify this? A: Proceed with extreme caution. While pyridines are basic, the 3-Trifluoromethyl group is strongly electron-withdrawing, which lowers the pKa of the pyridine nitrogen (likely to pKa ~2.5–3.0).

-

Risk:[3][4][5][6] To protonate it fully, you need a stronger acid (pH < 2). Strong acids can trigger vinyl polymerization or hydration of the double bond.

-

Verdict: Avoid acid extraction unless chromatography fails. If necessary, use cold dilute HCl (0.5 M) and work extremely fast.

Q2: My product turned from yellow oil to a brown gum overnight. What happened? A: This is likely radical polymerization .

-

Cause: Lack of inhibitor or exposure to heat/light.

-

Recovery: Attempt to dissolve the gum in EtOAc. The polymer is often insoluble.[7] Filter off the solid polymer and re-purify the filtrate immediately, adding BHT.

Q3: Can I distill this intermediate? A: Only under high vacuum (<1 mbar) . Because of the vinyl group, the boiling point must be kept low. Use a Kugelrohr apparatus.

-

Requirement: You MUST add a non-volatile inhibitor (like TBC or sulfur) to the distillation pot. Distilling without inhibitor will likely result in the pot contents solidifying (polymerizing) explosively or seizing.

References

-

Stabilization of Vinyl Pyridines

- Method: Use of polymerization inhibitors (polysulfides, catechols)

-

Source: U.S. Patent 2,861,997. Stabilization of methyl, vinyl pyridine. Link

-

Chromatographic Purification of Basic Heterocycles

-

Palladium Removal Strategies

- Method: Comparison of scavengers (Thiol/Thiourea) vs.

-

Source:Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions. Link

-

Handling of Fluorinated Pyridines

-

Synthesis & Reactivity Context

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. aksci.com [aksci.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Stabilization of 3-(Trifluoromethyl)-5-vinylpyridine Monomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)-5-vinylpyridine. Given the monomer's reactivity, this document addresses common challenges related to storage, handling, and polymerization, with a focus on preventing premature or uncontrolled reactions. The advice herein is synthesized from established principles of vinyl monomer stabilization and tailored to the specific electronic properties of this fluorinated pyridine derivative.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Monomer appears viscous, hazy, or contains solid precipitates upon receipt or after storage.

-

Probable Cause A: Spontaneous Polymerization. This is the most likely cause. The vinyl group of the monomer is susceptible to free-radical polymerization, which can be initiated by heat, light, or exposure to atmospheric oxygen in the absence of an appropriate inhibitor.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, increases the reactivity of the vinyl group towards radical addition, potentially making this monomer more prone to polymerization than unsubstituted vinylpyridines.

-

Solution A: Verification and Prevention.

-

Do not use. If significant polymerization has occurred, the monomer is likely unusable for controlled polymerization experiments as it will contain high molecular weight polymer and oligomers.

-

Check inhibitor levels. If you have the analytical capability (e.g., HPLC, GC), verify the concentration of the storage stabilizer. It may have been depleted over time.

-

Review storage conditions. Ensure the monomer is stored in a cool, dark place, typically refrigerated (2-8°C).[3][4] The container should be tightly sealed and the headspace preferably filled with an inert gas like nitrogen or argon if the inhibitor does not require oxygen.[5] However, many common phenolic inhibitors require the presence of trace oxygen to function effectively.[1][6]

-

-

Probable Cause B: Freezing. While less common for this specific monomer, some monomers can freeze or partially freeze during refrigerated transport or storage, which can lead to inhibitor fractionation.[7] This means the inhibitor may not be evenly distributed upon thawing, leaving some portions of the liquid monomer unprotected.

-

Solution B: Proper Thawing and Mixing.

-

If the monomer is frozen, thaw it slowly at room temperature, away from direct light.

-

Once completely thawed, gently swirl or agitate the container to ensure the inhibitor is homogeneously redistributed throughout the monomer.[7] Do not shake vigorously as this can introduce excessive oxygen.

-

Issue 2: Polymerization reaction fails to initiate or proceeds very slowly (long induction period).

-

Probable Cause: Presence of a high concentration of polymerization inhibitor. Monomers are shipped with inhibitors (stabilizers) to prevent polymerization during transport and storage.[8] These inhibitors are designed to scavenge free radicals and will consume the radicals generated by your initiator, preventing polymerization until the inhibitor is fully depleted.[7][9]

-

Solution: Inhibitor Removal. Before polymerization, the inhibitor must be removed.

-

For Phenolic Inhibitors (e.g., TBC, MEHQ): The most common method is an alkaline wash.[8][9] Phenolic inhibitors are acidic and will deprotonate in the presence of a base, forming a water-soluble salt.

-

Detailed Protocol: See "Experimental Protocols" section below for a step-by-step guide to inhibitor removal via basic extraction.

-

Alternative Method: For small scales or when an aqueous wash is undesirable, passing the monomer through a column of activated basic alumina can also effectively remove phenolic inhibitors.[10]

-

Issue 3: Polymerization is uncontrolled, proceeds too rapidly, or results in a low-molecular-weight polymer.

-

Probable Cause A: Incomplete Inhibitor Removal. Residual inhibitor can interfere with the polymerization kinetics. Some researchers attempt to overcome this by adding excess initiator, but this can lead to a burst of initiation once the inhibitor is consumed, resulting in many short polymer chains and thus a low average molecular weight.[8]

-

Solution A: Optimize Inhibitor Removal. Ensure your removal process is effective. Perform an extra wash or use fresh alumina. If possible, analytically confirm the absence of the inhibitor.

-

Probable Cause B: Oxygen Contamination (for oxygen-sensitive polymerizations). While some inhibitors require oxygen, many polymerization reactions (especially controlled radical polymerizations like ATRP or RAFT) are quenched or severely retarded by oxygen. Oxygen can react with propagating radicals to form unreactive peroxy species.

-

Solution B: Rigorous Degassing. Ensure your monomer and solvent are thoroughly deoxygenated before starting the polymerization. Common methods include:

-

Freeze-Pump-Thaw: Several cycles of freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.

-

Inert Gas Sparging: Bubbling a stream of dry nitrogen or argon through the reaction mixture for an extended period (e.g., 30-60 minutes).

-

II. Frequently Asked Questions (FAQs)

Q1: What is the best stabilizer for storing 3-(Trifluoromethyl)-5-vinylpyridine?

A1: While data for this specific monomer is not widely published, the most common and effective stabilizers for vinylpyridines and other reactive vinyl monomers are phenolic inhibitors.[3][6] The choice depends on the intended storage duration and conditions.

| Stabilizer Name | Abbreviation | Typical Concentration | Key Characteristics |

| 4-tert-Butylcatechol | TBC | 10-100 ppm | Highly effective, often preferred for reactive monomers like styrene and butadiene.[11][12][13] Requires oxygen to function.[1] |

| Hydroquinone monomethyl ether | MEHQ or HQME | 10-300 ppm | Very common industrial choice; colorless and efficient.[6] Requires oxygen to function.[14] |

| Hydroquinone | HQ | 100-1000 ppm | Effective, but can impart color. Often used in-process to stop polymerization.[6][14] |

| Butylated Hydroxytoluene | BHT | 50-200 ppm | A common phenolic antioxidant and stabilizer.[15] |

Q2: How do phenolic stabilizers like TBC work?

A2: Phenolic stabilizers do not react directly with the monomer or the initial monomer radicals (R•). Instead, they require the presence of dissolved oxygen (O₂). The monomer radicals first react very rapidly with oxygen to form peroxy radicals (ROO•). The phenolic inhibitor then efficiently scavenges these peroxy radicals, terminating the radical chain reaction and preventing polymerization.[1][6][7] This mechanism is why storing monomers with phenolic inhibitors under a strictly anaerobic (oxygen-free) atmosphere can be counterproductive and dangerous.[7]

Q3: Do I need to remove the stabilizer before every type of polymerization?

A3: Yes, for any controlled or predictable polymerization, it is highly recommended to remove the inhibitor.[8] Its presence will create an unpredictable induction period and can interfere with the catalyst or initiator, leading to poor control over molecular weight and dispersity.[7][9]

Q4: What are the ideal storage conditions for this monomer?

A4: Based on best practices for reactive vinyl monomers:

-

Temperature: Refrigerate at 2-8°C.[3]

-

Light: Store in an amber or opaque container to protect from light, which can initiate polymerization.[4]

-

Atmosphere: If using a phenolic inhibitor like TBC or MEHQ, do not store under a completely oxygen-free atmosphere. A headspace of air or a nitrogen/air mixture is often recommended to ensure the inhibitor remains active.[6]

-

Container: Keep the container tightly sealed to prevent contamination and monomer evaporation.

III. Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors via Basic Extraction

This protocol describes a standard liquid-liquid extraction procedure to remove acidic inhibitors like TBC, MEHQ, and HQ.

-

Preparation: In a separatory funnel, place the 3-(Trifluoromethyl)-5-vinylpyridine monomer. For every 1 part of monomer, add 1-2 parts of a suitable, immiscible organic solvent in which the monomer is soluble (e.g., diethyl ether, dichloromethane). This dilution helps improve separation efficiency.

-

Extraction: Add an equal volume of a cold, aqueous 5-10% sodium hydroxide (NaOH) solution to the separatory funnel.[9]

-

Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure. Vigorous shaking can lead to emulsion formation. The phenolic inhibitor will react with the NaOH to form a sodium salt, which is soluble in the aqueous layer.

-

Separation: Allow the layers to separate completely. The aqueous layer (often colored brown if TBC is present) should be drained off and discarded.

-

Washing: Wash the organic layer with deionized water or brine (saturated NaCl solution) to remove any residual NaOH. Repeat this wash step 2-3 times, or until the aqueous layer is neutral (check with pH paper).

-

Drying: Drain the organic layer containing the purified monomer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)) and swirl. Let it stand for 15-20 minutes.

-

Isolation: Filter or decant the dried monomer solution to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively to avoid thermally induced polymerization.

-

Immediate Use: The purified, inhibitor-free monomer is now highly reactive and should be used immediately.[9] If short-term storage is unavoidable, keep it refrigerated under an inert atmosphere and use it within a few hours.

References

-

ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor?. Available from: [Link]

-

Wikipedia. Polymerisation inhibitor. Available from: [Link]

-

Wikipedia. 2-Vinylpyridine. Available from: [Link]

- Google Patents. Inhibitor removal from vinyl pyridines - US2826581A.

-

ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Available from: [Link]

-

IChemE. Understanding vinyl acetate polymerisation accidents. Available from: [Link]

-

Westlake Chemical. (2023, February 3). Vinyl Chloride Monomer Safety Data Sheet. Available from: [Link]

-

Vastani. Material Safety Data Sheet Vinyl acetate monomer. Available from: [Link]

-

Wikipedia. 4-tert-Butylcatechol. Available from: [Link]

Sources

- 1. metrohm.com [metrohm.com]

- 2. icheme.org [icheme.org]

- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. vastanichem.com [vastanichem.com]

- 5. data.ntsb.gov [data.ntsb.gov]

- 6. fluoryx.com [fluoryx.com]

- 7. iomosaic.com [iomosaic.com]

- 8. researchgate.net [researchgate.net]

- 9. longchangchemical.com [longchangchemical.com]

- 10. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]

- 13. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 14. chempoint.com [chempoint.com]

- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

Removing metal impurities from 3-(Trifluoromethyl)-5-vinylpyridine

Technical Support Center: Purification of 3-(Trifluoromethyl)-5-vinylpyridine

Subject: Metal Impurity Removal & Stability Protocols Target Molecule: 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP) Document ID: TSC-TFMVP-001

Executive Summary

You are likely working with 3-(Trifluoromethyl)-5-vinylpyridine (TFMVP) as a downstream intermediate from a Suzuki-Miyaura or Stille coupling. The presence of the basic pyridine nitrogen, combined with the reactive vinyl handle, creates a "perfect storm" for purification challenges:

-

The "Velcro" Effect: The pyridine nitrogen acts as a ligand, coordinating strongly to Palladium (Pd) or Copper (Cu) residues, preventing simple filtration.

-

The Polymerization Risk: The vinyl group is sensitive to thermal stress, radical initiators, and strong acids, ruling out standard aggressive acid washes.

This guide prioritizes chelation over protonation to remove metals without compromising the vinyl group.

Section 1: Diagnostic & Triage

Q: My crude TFMVP has >5,000 ppm Palladium. Can I go straight to a silica column?

A: No. You must perform a "Bulk Reduction" step first. Flash chromatography is inefficient for removing high-load metal residues. The metal complexes often streak, contaminating fractions, or bind irreversibly to the silica, ruining the column.

Protocol: Bulk Reduction via Activated Carbon Activated carbon is the most cost-effective method for dropping metal loads from >5,000 ppm to <500 ppm.

-

Dissolve: Dissolve crude TFMVP in THF or Ethyl Acetate (10 volumes).

-

Add: Add Darco® KB-G or Charcoal (10-20 wt% relative to crude mass).

-

Stabilize: Add 0.1% BHT (Butylated hydroxytoluene) to prevent vinyl polymerization during heating.

-

Heat: Stir at 40°C for 2 hours. Do not reflux.

-

Filter: Filter hot through a Celite® pad to remove the carbon.

-

Assess: Check Pd levels. If <500 ppm, proceed to Section 2 (Polishing).

Section 2: Solid-Supported Scavengers (The Gold Standard)

Q: I used standard Silica-Thiol (Si-Thiol), but the Pd levels plateaued at 200 ppm. Why isn't it working?

A: You are fighting a competitive binding war. The pyridine nitrogen in your molecule is a competent ligand. It competes with the thiol on the silica for the metal. For nitrogen-containing heterocycles, Trimercaptotriazine (TMT) resins are often superior to simple Thiols because TMT forms a tighter, tridentate complex with Pd.

Selection Logic:

-

Si-Thiol: Good for general scavenging, but can struggle against pyridines.

-

Si-TMT / MP-TMT: Higher affinity for Pd in the presence of amines/pyridines.

Visual Guide: Scavenger Selection Decision Tree

Caption: Decision matrix for selecting the appropriate metal scavenging modality based on impurity load and chemical functionality.

Protocol: Fixed-Bed Scavenging (Recommended)

-

Pack: Pack a glass column or SPE cartridge with Si-TMT (approx. 3-5 eq relative to Pd content).[1][2]

-

Flow: Pass the TFMVP solution (in EtOAc or THF) through the bed at a slow gravity rate.

-

Wash: Flush with 2 bed volumes of solvent.

-

Result: This "flow" method often outperforms batch stirring because it prevents equilibrium re-adsorption.

Section 3: Liquid-Liquid Extraction (Scalable Alternative)

Q: Solid scavengers are too expensive for my 500g batch. Can I use an aqueous wash?

A: Yes, but avoid HCl. Use L-Cysteine. Standard acid washes (HCl) are dangerous here. They protonate the pyridine (good for releasing Pd) but can hydrate the vinyl group (forming the alcohol) or initiate cationic polymerization.

The Solution: L-Cysteine Wash L-Cysteine is a zwitterionic amino acid that chelates Pd effectively, pulling it into the aqueous phase without requiring low pH.

Experimental Protocol:

-

Prepare: Dissolve TFMVP in Isopropyl Acetate (IPAc) or EtOAc.

-

Solution A: Make a 10% wt/vol aqueous solution of L-Cysteine. Adjust pH to ~7-8 with mild base if needed (Cysteine is most active when the thiol is deprotonated).

-

Extract: Wash the organic layer with Solution A (3 x 10 min vigorous stirring).

-

Temperature: Keep at 20-25°C. Do not heat.

-

Polish: Wash with water to remove residual Cysteine.

Mechanism of Action

Caption: Ligand exchange mechanism where L-Cysteine displaces the pyridine moiety, sequestering Palladium into the aqueous phase.

Section 4: Stability & Polymerization Prevention

Q: My product is turning into a gum during concentration. What is happening?

A: Vinyl polymerization. The vinyl group on TFMVP is electron-deficient due to the trifluoromethyl group and the pyridine ring, making it susceptible to radical polymerization, especially when metal residues (which can act as radical initiators) are present.

Comparison of Stabilizers

| Stabilizer | Structure | Usage | Removal |

| BHT (Butylated hydroxytoluene) | Sterically hindered phenol | Recommended. Add 500-1000 ppm to crude. | Stays in product (usually inert) or removed by column. |

| MEHQ (4-Methoxyphenol) | Phenol derivative | Requires O2 to function. Good for storage. | Base wash (NaOH) - Risky for TFMVP . |

| Phenothiazine | N/S heterocycle | High temp inhibitor. | Difficult to remove. |

Best Practice: Always add BHT (0.1 wt%) to your collection flasks before concentrating the solvent on a rotovap.

References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

- Context: Establishes the baseline for scavenger efficiency, highlighting the effectiveness of thiol-based silicas.

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

- Context: Provides comparative data on Activ

-

Roschangar, F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

- Context: Validates the L-Cysteine wash protocol as a scalable, green altern

-

Biotage. (2023).[1][3] Metal Scavenging User Guide.Link

- Context: Technical specifications for Si-TMT vs Si-Thiol performance in pyridine-rich environments.

Sources

Technical Support Center: Controlling Regioselectivity in Trifluoromethyl Pyridine Functionalization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for controlling regioselectivity in the functionalization of trifluoromethyl pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF₃) group onto the pyridine scaffold. The inherent electronic properties of the pyridine ring make regiocontrol a significant synthetic challenge. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to control the position of trifluoromethylation on a simple pyridine ring?

The challenge stems from the fundamental electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, making the ring electron-deficient, particularly at the C2, C4, and C6 positions. This has two major consequences for trifluoromethylation:

-

Electrophilic Substitution (e.g., with CF₃⁺ sources): This type of reaction is generally disfavored due to the ring's electron-poor character. When it does occur, it requires harsh conditions and often lacks selectivity.

-

Radical Substitution (e.g., with CF₃• sources): Trifluoromethyl radicals are highly reactive and not very selective, often leading to a mixture of 2-, 3-, and 4-trifluoromethylated products, making purification difficult and lowering the yield of the desired isomer[1][2].

The inherent reactivity favors nucleophilic attack at the C2 and C4 positions, but direct trifluoromethylation often relies on radical or electrophilic CF₃ sources, creating a mismatch between the ring's natural reactivity and the reagent's character.

Q2: My goal is C4-trifluoromethylation. My reaction yields a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

Achieving C4 selectivity often involves manipulating steric and electronic factors to disfavor the electronically similar C2 position.

-

Steric Hindrance: The most common strategy is to introduce a bulky substituent at the C2 (and C6) position. This sterically shields the C2 position, directing the incoming trifluoromethyl group to the more accessible C4 position.

-

Lewis Acid Activation: Using a bulky Lewis acid can selectively coordinate to the pyridine nitrogen. This coordination enhances the electrophilicity of the ring, but the steric bulk of the Lewis acid can preferentially block the C2/C6 positions, thereby favoring functionalization at C4[1].

-

N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C4 position for electrophilic and radical attack. The N-oxide group is strongly electron-donating through resonance, increasing electron density at C2 and C4. Following trifluoromethylation, the N-oxide can be removed by reduction (e.g., with PCl₃ or PPh₃). This strategy is also effective for photocatalyzed difluoroalkylation[3].